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Compound of Interest

Compound Name: CPI703

Cat. No.: B12403119

The designation "CPI1703" presents a compelling case of molecular ambiguity, referring to two
distinct and functionally unrelated therapeutic candidates. The first, a potent and selective
inhibitor of the CBP/EP300 bromodomains, is under investigation for its role in epigenetic
modulation and cancer therapy. The second, more formally known as SKI-O-703 or
cevidoplenib, is a spleen tyrosine kinase (Syk) inhibitor with demonstrated efficacy in
autoimmune disorders. This technical guide provides an in-depth exploration of both molecules,
delineating their mechanisms of action, summarizing key quantitative data, detailing
experimental protocols, and visualizing their respective signaling pathways.

Part 1: CPI1703 - A CBP/EP300 Bromodomain
Inhibitor

CPI703 is a novel small molecule that targets the bromodomains of the highly homologous
histone acetyltransferases, CREB-binding protein (CBP) and p300 (EP300). These proteins are
critical transcriptional co-activators involved in a myriad of cellular processes, and their
dysregulation is implicated in various cancers.

Mechanism of Action

CPI703 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and p300
bromodomains. By occupying this site, CPI703 prevents the recruitment of these co-activators
to acetylated histones and other acetylated proteins, thereby modulating gene expression. This
inhibitory activity has been shown to impact the function of regulatory T cells (Tregs) and affect
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key oncogenic signaling pathways. Specifically, CP1703 has been reported to suppress the
expression of FOXP3, LAG3, CTLA4, and PD-1 in Tregs, suggesting a role in immuno-
oncology.

Quantitative Data

The following table summarizes the available quantitative data for the CBP/EP300
bromodomain inhibitor CP1703.

Parameter Value Cell Line/System Reference
IC50 vs. CBP 0.47 UM (470 nM) AlphalLISA assay [1]
NanoBRET assay
(isolated CBP
Cellular EC50 2.1 M [2]

bromodomain and
histone H3.3)

Cellular EC50 2.2 uM CBP bromo dot assay  [2]

Signaling Pathway

The signaling pathway affected by the CBP/EP300 bromodomain inhibitor CPI703 involves the
disruption of transcriptional activation mediated by CBP/p300.
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Caption: CPI703 inhibits CBP/p300 bromodomain binding to acetylated histones.

Experimental Protocols

Crystallography: The co-crystal structure of CP1703 bound to the CBP bromodomain was
determined using the sitting drop vapor diffusion method. Crystals were grown from a solution
containing 24 mg/ml CBP protein in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP,
equilibrated against 0.1 M Bicine:NaOH (pH 9.0) and 20% (w/v) PEG 6000 at 4°C over 5-20
days[2].

In Vitro Inhibition Assay (AlphaLISA): The inhibitory activity of CP1703 against the CBP
bromodomain was quantified using an AlphaLISA (Amplified Luminescent Proximity
Homogeneous Assay). This assay measures the displacement of a biotinylated histone peptide
from the bromodomain protein. The IC50 value was determined from the dose-response curve
of the inhibitor[2].

Cellular Target Engagement (NanoBRET): The cellular potency of CPI703 was assessed using
the NanoBRET assay. This technology measures the binding of a fluorescently labeled tracer
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to a NanoLuciferase-tagged bromodomain protein inside living cells. The EC50 was calculated
based on the displacement of the tracer by CPI1703[2].

Treg Polarization and Gene Expression Analysis: Naive CD4+ T cells were cultured under Treg
polarizing conditions in the presence of CPI703 (4 uM) or DMSO for 4 days. Total RNA was
then isolated using a Qiagen RNeasy Plus mini kit, and gene expression was analyzed to
determine the effect of the inhibitor on Treg-related genes[2].

Part 2: SKI-O-703 (Cevidoplenib) - A Spleen Tyrosine
Kinase (Syk) Inhibitor

SKI-O-703, also known as cevidoplenib, is an orally bioavailable small molecule that selectively
inhibits spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial
role in the signaling pathways of various immune cells, making it a key target for autoimmune
and inflammatory diseases.

Mechanism of Action

Cevidoplenib functions by inhibiting the kinase activity of Syk. This blockade disrupts
downstream signaling from B-cell receptors (BCR) and Fc receptors (FCR) on immune cells
such as B cells, macrophages, neutrophils, and mast cells. By interfering with these pathways,
cevidoplenib can reduce the production of autoantibodies and ameliorate inflammation, which
are central to the pathology of many autoimmune diseases[3][4][5].

Quantitative Data

The following tables summarize the in vitro and clinical trial data for SKI-O-703 (cevidoplenib).

In Vitro Kinase Inhibition[4]
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Kinase IC50
Syk 6.2 nM
Jak2 1.859 uM
Jak3 5.807 UM
RET 0.412 pM
KOR 0.687 uM
FLT3 1.783 pM
FGFR1 16.96 pM
FGFR3 5.662 uM
Pyk2 0.709 uM

Phase 2 Clinical Trial in Immune Thrombocytopenia (ITP)[6][7]

Cevidoplenib 200 Cevidoplenib 400

Endpoint Placebo (n=12)
mg BID (n=26) mg BID (n=23)

Overall Platelet

33.3% 46.2% 63.6%
Response
Achieved =2
consecutive platelet 8.3% 19.2% 40.9%
counts =50,000/puL
Sustained Platelet

0% 19.2% 27.3%
Response
Median Baseline

8,500

Platelet Count (/uL)

Signaling Pathway

The primary signaling pathway inhibited by SKI-O-703 (cevidoplenib) is the Syk-mediated
signaling downstream of B-cell and Fc receptors.
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Caption: Cevidoplenib (SKI-O-703) inhibits Syk, blocking BCR and FcR signaling.

Experimental Protocols

Murine Model of Lupus Nephritis: New Zealand Black/White (NZB/W) mice at an autoimmunity-
established phase were orally administered with SKI-O-703 for 16 weeks. Blood urea nitrogen
(BUN) and creatinine levels were measured to assess kidney function. Levels of IgG
autoantibodies and proteinuria were also monitored[3][6].

Murine Model of Serum-Transferred Arthritis: Arthritis was induced in 8-week-old male BALB/c
mice by intraperitoneal injection of 100 pl of K/BxN arthritogenic serum. Mice were then treated
orally twice daily with 42 or 84 mg/kg of SKI-O-703 for 9 days. Ankle thickness and an arthritic
index were measured daily[3].
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B-cell Proliferation Assay: Mouse primary B cells were stimulated with anti-lgM monoclonal
antibody or LPS in the presence of varying concentrations of SKI-O-703 (0.1-5 uM). Cell
proliferation was measured using a CP670-dilution assay to detect dividing cells[3].

Phospho-Syk ELISA: To measure the inhibition of Syk phosphorylation, ELISAs for phospho-
Syk (Y525/526) were performed according to the manufacturer's protocol (Cell Signaling) on
stimulated human CD19+ B cells pre-treated with the inhibitor[3].

In conclusion, while sharing a similar designation, CPI1703 the CBP/EP300 bromodomain
inhibitor and SKI-O-703 (cevidoplenib) the Syk inhibitor are distinct therapeutic agents with
different mechanisms of action and potential clinical applications in oncology and autoimmune
diseases, respectively. This guide provides a comprehensive overview for researchers and
drug development professionals to understand their individual functions and therapeutic
promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unraveling the Multifaceted Functions of CP1703: A Tale
of Two Molecules]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403119#what-is-the-function-of-cpi703]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b12403119#what-is-the-function-of-cpi703
https://www.benchchem.com/product/b12403119#what-is-the-function-of-cpi703
https://www.benchchem.com/product/b12403119#what-is-the-function-of-cpi703
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12403119?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

